5-Benzoyl-2-methoxy-benzoicacidmethylester

Beschreibung

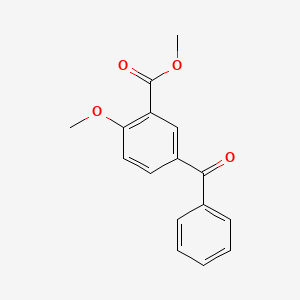

5-Benzoyl-2-methoxy-benzoicacidmethylester is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, a benzoyl substituent at the 5-position, and a methoxy group at the 2-position of the aromatic ring. The benzoyl group (C₆H₅CO-) introduces electron-withdrawing effects, while the methoxy group (OCH₃) provides electron-donating resonance, creating a unique electronic profile. This compound is hypothesized to serve as an intermediate in pharmaceutical or organic synthesis, though specific applications require further validation .

Eigenschaften

Molekularformel |

C16H14O4 |

|---|---|

Molekulargewicht |

270.28 g/mol |

IUPAC-Name |

methyl 5-benzoyl-2-methoxybenzoate |

InChI |

InChI=1S/C16H14O4/c1-19-14-9-8-12(10-13(14)16(18)20-2)15(17)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI-Schlüssel |

TWKBRLSTIOMVTB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

5-Benzoyl-2-methoxy-benzoesäuremethylester unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Benzoylgruppe in eine Hydroxylgruppe umwandeln und so Alkoholderivate bilden.

Substitution: Die Methoxygruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 5-Benzoyl-2-methoxybenzoesäure.

Reduktion: Bildung von 5-(Hydroxyphenyl)-2-methoxybenzoesäuremethylester.

Substitution: Bildung verschiedener substituierter Benzoesäuremethylester, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzoyl-2-methoxy-benzoicacidmethylester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of 5-benzoyl-2-methoxybenzoic acid.

Reduction: Formation of 5-(hydroxyphenyl)-2-methoxybenzoic acid methyl ester.

Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Intermediate in Drug Synthesis

5-Benzoyl-2-methoxy-benzoic acid methyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is involved in the production of dibenzoxepinacetic acid, which is a precursor for olopatadine, an effective anti-allergic medication. The synthesis process typically involves several steps, including the reaction with methanol and sodium hydroxide to yield high-purity products suitable for further pharmaceutical applications .

Biological Activity

Research indicates that derivatives of 5-benzoyl-2-methoxy-benzoic acid methyl ester exhibit promising biological activities. For example, certain substituted compounds have shown efficacy against Plasmodium falciparum, the malaria-causing parasite. These compounds maintain reasonable potency and selectivity indices, suggesting their potential as lead compounds for the development of anti-malarial drugs .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-benzoyl-2-methoxy-benzoic acid methyl ester and its derivatives is essential for optimizing their biological activity. Studies have demonstrated that modifications to the benzoyl group can significantly influence the potency against various biological targets. For instance, electron-withdrawing groups enhance activity against certain pathogens while maintaining low cytotoxicity .

Synthesis Techniques

The compound can be synthesized through various organic reactions that are integral to modern synthetic chemistry. These methods include:

- Diels-Alder Reactions : Utilized for constructing complex cyclic structures that serve as precursors for this compound.

- Clemmensen Reduction : Employed to reduce carbonyl groups in the synthesis pathway.

- Wolff-Kishner Reduction : Another method for carbonyl reduction that can be adapted depending on the functional groups present in the starting materials .

Case Study 1: Synthesis and Evaluation of Anti-Malarial Activity

A study involving a series of N-benzoyl-2-hydroxybenzamides demonstrated that modifications to the benzoyl moiety led to varying degrees of activity against P. falciparum. The most promising compounds exhibited selectivity indices significantly higher than standard treatments, indicating their potential as new anti-malarial agents .

Case Study 2: Development of Anti-Allergic Agents

The synthesis of dibenzoxepinacetic acid from 5-benzoyl-2-methoxy-benzoic acid methyl ester has been documented, highlighting its utility in producing olopatadine. The process yielded high purity and efficiency, making it suitable for industrial applications in pharmaceuticals .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing olopatadine (anti-allergic agent) |

| Biological Activity | Potential anti-malarial activity against P. falciparum |

| Synthesis Techniques | Diels-Alder reactions, Clemmensen reduction, Wolff-Kishner reduction |

| Case Studies | Evaluation of SAR leading to new drug candidates with improved selectivity indices |

Wirkmechanismus

The mechanism of action of 5-Benzoyl-2-methoxy-benzoicacidmethylester involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Structural and Functional Insights

- Substituent Effects: Benzoyl vs. Methoxy vs. Benzyloxy vs. Benzoyl: Benzyloxy (in ) is a protecting group, whereas benzoyl introduces conjugation, affecting UV absorption and reactivity.

Physical Properties

- Molecular Weight and Solubility : The target compound (MW 270.28) is heavier than methyl-substituted analogs (e.g., , MW 180.2), suggesting lower aqueous solubility due to increased lipophilicity.

- Melting Points : Benzyloxy and bromoacetyl derivatives (e.g., ) likely exhibit higher melting points than methoxy/methyl analogs due to stronger intermolecular forces.

Biologische Aktivität

5-Benzoyl-2-methoxy-benzoic acid methyl ester, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 5-Benzoyl-2-methoxy-benzoic acid methyl ester can be represented as follows:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 290.34 g/mol

- IUPAC Name : Methyl 5-benzoyl-2-methoxybenzoate

Antimicrobial Activity

Compounds within the benzoic acid family often display antimicrobial properties. A study on related benzoxazole derivatives demonstrated their effectiveness against various bacterial strains, indicating that structural modifications can enhance antimicrobial activity . This suggests that 5-Benzoyl-2-methoxy-benzoic acid methyl ester may also possess similar properties, warranting further investigation.

The mechanism of action for compounds like 5-Benzoyl-2-methoxy-benzoic acid methyl ester typically involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example, many benzoic acid derivatives inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

Case Study 1: Antitumor Activity

In a study focusing on a related compound, it was observed that treatment with a benzofuran derivative resulted in a significant reduction in cell viability in HCC cells. The compound was found to induce apoptosis and inhibit migration at non-cytotoxic concentrations, highlighting its potential as a therapeutic agent against liver cancer .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluating the antimicrobial activity of benzoxazole derivatives revealed that specific modifications could enhance efficacy against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several compounds, showcasing how structural variations influence biological activity .

Comparative Analysis

To better understand the biological activity of 5-Benzoyl-2-methoxy-benzoic acid methyl ester, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| Benzofuran Derivative | Anticancer | Inhibits HCC cell migration |

| Benzoxazole Derivative | Antimicrobial | Effective against E. coli and B. subtilis |

| 5-Benzoyl-2-methoxy-benzoic acid ME | Potentially anticancer | Structural similarities suggest efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.